1-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
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Overview
Description
1-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of a methoxyphenyl group and a methylphenyl group attached to the thiadiazole ring, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit a broad spectrum of biological activities . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the potential antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may interfere with essential biochemical pathways in these cells, leading to their inhibition or death.
Result of Action
Based on the reported antimicrobial and anticancer activities of 1,3,4-thiadiazole derivatives , it can be inferred that the compound may lead to cell death in bacterial and cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide or thiocarbonyl compounds under acidic or basic conditions.
Substitution Reactions: The methoxyphenyl and methylphenyl groups are introduced through substitution reactions using appropriate aryl halides or arylamines.
Urea Formation: The final step involves the reaction of the substituted thiadiazole with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or the urea linkage.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Aryl halides, arylamines, and other nucleophiles or electrophiles under appropriate conditions (e.g., presence of a base or acid catalyst).
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced thiadiazole or urea derivatives.
Substitution Products: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its unique structure.
Medicine: Explored for its potential as an anticancer agent, anti-inflammatory agent, and in the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
1-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can be compared with other thiadiazole derivatives:
Similar Compounds: 1,3,4-Thiadiazole derivatives with different substituents, such as 1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-chlorophenyl)urea or 1-[5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea.
Uniqueness: The presence of both methoxyphenyl and methylphenyl groups in the compound provides unique electronic and steric properties, potentially leading to distinct biological activities and reactivity compared to other thiadiazole derivatives.
Properties
IUPAC Name |
1-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-8-13(9-7-11)18-16(22)19-17-21-20-15(24-17)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCVLLUIYNXIPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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